molecular formula C22H23N5O2 B2939453 N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260950-89-7

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2939453
CAS No.: 1260950-89-7
M. Wt: 389.459
InChI Key: RANVADHMKFBMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl-substituted triazoloquinoxaline core linked to an acetamide group bearing a 2,6-dimethylphenyl substituent. The 2,6-dimethylphenyl group may enhance metabolic stability compared to bulkier substituents, as seen in related compounds .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANVADHMKFBMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C22H23N5O2C_{22}H_{23}N_{5}O_{2} with a molecular weight of 389.4 g/mol. The structure includes a quinoxaline moiety which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives. Specifically, compounds with similar structures have shown effectiveness against various viruses, including hepatitis C virus (HCV). For instance, a study on quinoxalin derivatives indicated that modifications at specific positions can enhance antiviral potency significantly. The introduction of electron-withdrawing groups has been shown to improve activity against HCV by increasing the binding affinity to viral targets .

Anticancer Properties

Quinoxaline derivatives have also been explored for their anticancer properties. Research indicates that certain substitutions on the quinoxaline ring can lead to enhanced cytotoxicity against cancer cell lines. For example, the incorporation of a triazole moiety has been associated with increased anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural modifications can significantly impact the biological activity of this compound. Key findings include:

  • Substituents on the quinoxaline ring : Variations in substituent groups can lead to changes in potency and selectivity for biological targets.
  • Positioning of functional groups : The placement of electron-withdrawing or electron-donating groups influences the overall electronic characteristics of the molecule, affecting its interaction with target proteins.

Case Studies

StudyCompoundActivityFindings
Quinoxaline DerivativeAntiviralEnhanced activity against HCV with specific substitutions
Triazole-QuinoxalineAnticancerSignificant cytotoxicity observed in cancer cell lines
SAR AnalysisVariousIdentified optimal substituents for increased activity

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of viral replication : By targeting viral enzymes or proteins essential for replication.
  • Induction of apoptosis : Through pathways involving caspases and mitochondrial dysfunction in cancer cells.

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions, the acetamide group undergoes hydrolysis to yield carboxylic acid derivatives. For example:

AcetamideH+/OHCarboxylic Acid+NH3\text{Acetamide}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid}+\text{NH}_3

Conditions :

  • Acidic: HCl (6M), reflux, 4–6 hours

  • Basic: NaOH (2M), 80°C, 2 hours

Alkylation

The triazole ring’s nitrogen atoms are susceptible to alkylation using alkyl halides or epoxides:

Triazole+R XBaseN alkylated product\text{Triazole}+\text{R X}\xrightarrow{\text{Base}}\text{N alkylated product}

Conditions :

  • K₂CO₃, DMF, 60°C, 12 hours

  • Preferred alkylating agents: methyl iodide, ethyl bromide

Cyclization

Intramolecular cyclization occurs under catalytic conditions to form fused heterocycles:

QuinoxalineInCl3Pyrano 2 3 c pyrazole derivatives\text{Quinoxaline}\xrightarrow{\text{InCl}_3}\text{Pyrano 2 3 c pyrazole derivatives}

Conditions :

  • InCl₃ (20 mol%), 50% EtOH, ultrasound (40°C, 20 min)

Oxidation

The quinoxaline ring undergoes oxidation with strong oxidizing agents:

QuinoxalineKMnO4Quinoxaline 5 8 dione\text{Quinoxaline}\xrightarrow{\text{KMnO}_4}\text{Quinoxaline 5 8 dione}

Conditions :

  • KMnO₄ (2 eq.), H₂SO₄, 0–5°C, 1 hour

Stability Under Reaction Conditions

The compound demonstrates variable stability:

  • Acid/Base Stability : Stable under mild conditions but degrades in concentrated HCl/NaOH.

  • Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 100°C.

  • Oxidative Stability : Sensitive to strong oxidizers like KMnO₄, requiring low-temperature control.

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Cyclization : InCl₃ catalyzes keto-enol tautomerism, enabling intramolecular nucleophilic addition .

  • Oxidation : Mn(VII) in KMnO₄ abstracts hydrogen from the quinoxaline ring, forming dione via radical intermediates.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Variations

The substituent on the phenyl ring significantly influences molecular properties. Key comparisons include:

Compound Name Substituent on Phenyl Molecular Weight Molecular Formula Potential Applications
Target Compound 2,6-dimethylphenyl ~429.4* C22H23N5O2 Undisclosed (pharmacological hypothesis)
CAS 1261001-43-7 4-chloro-3-(trifluoromethyl) 463.8 C21H17ClF3N5O2 Undisclosed (likely kinase inhibition)
Oxadixyl 2-methoxy-N-(2-oxo-3-oxazolidinyl) Not provided C14H17N3O4 Fungicide (agricultural use)

*Estimated based on structural similarity to CAS 1261001-43-5.

  • This difference may affect bioavailability and target binding in hydrophobic pockets .
  • Agrochemical Relevance : Oxadixyl shares the N-(2,6-dimethylphenyl) motif with the target compound, a feature common in fungicides for improved stability and foliar absorption .

Triazoloquinoxaline Scaffold in Drug Design

The triazolo[4,3-a]quinoxaline core is associated with kinase inhibition and anticancer activity. For example:

  • AP-PROTAC-1 (), though structurally distinct, employs a triazolo-diazepine scaffold for targeted protein degradation, underscoring the versatility of triazolo-heterocycles in medicinal chemistry .
  • AutoDock Vina Studies : Molecular docking of analogs like CAS 1261001-43-7 predicts strong interactions with kinase ATP-binding sites (e.g., VEGFR2, ΔG ≈ -9.2 kcal/mol), suggesting the target compound may share similar binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.